Differential EGFR Kinase Inhibition: 3-Methoxy vs. 4-Methoxy Benzylamine Function
The 3-methoxybenzylamine function, which is present in the target compound, is superior to the 4-methoxybenzylamine function for maintaining high EGFR affinity. In a study on dual EGFR/IGF-1R inhibitors, the compound with a 3-methoxybenzylamine group (6a) demonstrated higher EGFR affinity compared to its 4-methoxybenzylamine analog (6b), which was less favorable for EGFR inhibition [1]. This indicates that the 3-methoxy-4-bromo substitution pattern is a critical determinant of kinase selectivity.
| Evidence Dimension | EGFR Binding Affinity |
|---|---|
| Target Compound Data | 3-methoxybenzylamine function in compound 6a (qualitative: 'more favorable') |
| Comparator Or Baseline | 4-methoxybenzylamine function in compound 6b (qualitative: 'less favorable') |
| Quantified Difference | Not numerically quantified in the cited source; qualitative superiority established |
| Conditions | In vitro kinase inhibition assay (source: Eur. J. Pharmacol. 2013) |
Why This Matters
This SAR insight guides the selection of the 3-methoxy-4-bromo scaffold over the 4-methoxy-3-bromo regioisomer for EGFR-targeted drug discovery programs.
- [1] Scite. (2017). RBx10080307, a dual EGFR/IGF-1R inhibitor for anticancer therapy. Citation statement from Eur. J. Pharmacol. 2013. View Source
